EC 426-210-6

Description

Contextualization of Amphiphilic Molecule Research

Amphiphilic molecules are characterized by possessing distinct hydrophilic ("water-loving") and hydrophobic ("water-fearing") components. When dispersed in a selective solvent, such as water, these molecules minimize unfavorable interactions by aggregating. This aggregation is primarily driven by the hydrophobic effect, where the nonpolar tails sequester themselves away from the aqueous environment, while the polar headgroups remain in contact with the solvent researchgate.netucm.es. The balance between these opposing forces, along with other factors like molecular shape, concentration, temperature, and the presence of other substances, dictates the type of supramolecular structure formed mdpi.com. Common structures include micelles (spherical, cylindrical, or wormlike), vesicles, bilayers, and liquid crystalline phases researchgate.netmdpi.com. Research into amphiphilic self-assembly is fundamental to various fields, including materials science, drug delivery, and biotechnology researchgate.netnih.gov.

Significance of Long-Chain Cationic Surfactants in Self-Assembly Phenomena

Cationic surfactants are a class of amphiphilic molecules where the hydrophilic headgroup carries a positive charge. Long-chain cationic surfactants, possessing extended hydrophobic tails typically comprising 12 or more carbon atoms, are particularly significant in self-assembly studies. The interplay between the attractive hydrophobic forces among the long alkyl chains and the repulsive electrostatic forces between the positively charged headgroups governs their aggregation behavior umd.edumdpi.com.

The length of the alkyl chain plays a crucial role in determining the critical micelle concentration (CMC), the concentration above which micelles begin to form, and the morphology of the resulting aggregates mdpi.comrsc.org. Generally, increasing the alkyl chain length leads to a decrease in CMC and favors the formation of larger, more complex structures beyond simple spherical micelles, such as wormlike micelles or bilayers mdpi.commdpi.comrsc.org. Counterions also influence the self-assembly of cationic surfactants by screening the electrostatic repulsion between headgroups, thereby promoting micellar growth and changes in morphology umd.edursc.org. The ability of long-chain cationic surfactants to form viscoelastic solutions through the entanglement of elongated micellar structures is a notable phenomenon with practical applications umd.edugoogle.comgccpo.orggoogle.com.

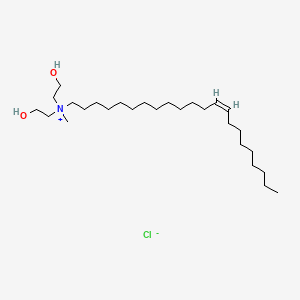

Overview of (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride in Self-Assembled Structures

(Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride, also identified by the EC number 426-210-6, is a long-chain cationic surfactant europa.eu. Its chemical structure features a long, 22-carbon hydrophobic tail with a cis double bond at the 13th position and a positively charged quaternary ammonium (B1175870) headgroup substituted with two hydroxyethyl (B10761427) groups and one methyl group uni.lu. This molecular architecture predisposes it to undergo self-assembly in aqueous environments.

Properties

IUPAC Name |

[(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(2,24-26-29)25-27-30;/h10-11,29-30H,3-9,12-27H2,1-2H3;1H/q+1;/p-1/b11-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGBNLFBXYUEF-GMFCBQQYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7050400 | |

| Record name | (13Z)-N,N-Bis(2-hydroxyethyl)-N-methyldocos-13-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7050400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-58-0 | |

| Record name | Erucylbis(hydroxyethyl)methylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120086-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (13Z)-N,N-Bis(2-hydroxyethyl)-N-methyldocos-13-en-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7050400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Micellar Self Assembly and Structural Transitions

Critical Micelle Concentration and Initial Aggregate Formation

The critical micelle concentration (CMC) is a key parameter in surfactant science, representing the concentration above which surfactant molecules begin to self-assemble into micelles. While the provided search results discuss the micellar behavior of (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride extensively, a specific value for its CMC was not explicitly found within these sources. However, the formation of micelles and subsequent larger aggregates is understood to occur once the surfactant concentration exceeds this critical threshold. Initial aggregate formation is the foundational step for the development of more complex micellar structures.

Sphere-to-Rod Micellar Transition Dynamics

(Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride is known to form rod-like or wormlike micelles justia.comrsc.orgacs.orgnih.govpreprints.org. Molecular dynamics simulations have characterized both spherical and cylindrical structures, implying a transition between these morphologies as conditions change rsc.org. While detailed dynamics of the sphere-to-rod transition specifically for this compound were not extensively described in the provided snippets, this transition is a common phenomenon in surfactant systems where the packing parameter favors the formation of non-spherical micelles at higher concentrations. One study on a different gemini (B1671429) surfactant noted a sharp sphere-rod transition observable through changes in detected water volume fraction researchgate.net.

Formation of Wormlike Micellar Networks

At sufficient concentrations and under appropriate conditions, (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride forms wormlike micelles justia.comnih.govpreprints.org. These flexible, elongated structures can overlap and entangle, leading to the formation of a transient network throughout the solution. This network structure is responsible for the significant increase in viscosity and the development of viscoelastic properties justia.com.

Surfactant concentration plays a crucial role in the growth of micelles. For (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride, studies have indicated that in the dilute regime, micellar growth is more substantial than predicted by some theoretical models nih.gov. In the semidilute regime, the relationship between zero shear viscosity and surfactant concentration follows a power law, consistent with models describing linear micelles nih.gov. Furthermore, rapid contour length growth of the micelles with increasing surfactant concentration has been demonstrated, aligning well with theoretical predictions for such systems preprints.org.

Counterions significantly influence the self-assembly and structure of cationic micelles by screening the electrostatic repulsions between the charged head groups. The formation of rod-like micelles from (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride is observed in the presence of counterions such as chloride (e.g., from KCl) or salicylate (B1505791) acs.org. Varying the salt content, such as KCl, allows for the estimation of conditions that lead to transitions between linear and branched micellar networks due to changes in electrostatic screening preprints.org. Small-angle neutron scattering (SANS) data has indicated a local cylindrical structure and reduced electrostatic repulsion in these systems preprints.org. The type of counterion can also impact the temperature dependence of the rheological properties, as seen in the differing behavior of the storage modulus with chloride compared to salicylate counterions acs.org. Molecular dynamics simulations have highlighted the role of hydrogen bonds formed between surfactant head groups and co-surfactant molecules, like salicylate, in stabilizing wormlike micelles rsc.org.

The presence of co-solutes and salts has a notable impact on the elongation and properties of micelles formed by (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride. The addition of inorganic salts, such as KCl, is known to promote micelle formation and enhance the viscosity of the solution google.com. Commercial formulations of this surfactant often contain co-solutes like isopropanol, ethylene (B1197577) glycol, and water justia.comgoogle.comgoogle.comgoogle.comgoogle.comgccpo.org. The addition of nonpolar solvents like ethanol (B145695) and hexane (B92381) has been shown to affect the scission energy and average length of rod-like micelles acs.org. Ethanol addition led to a decrease in the average contour length, while higher concentrations of hexane could disrupt the rodlike structure acs.org. The inclusion of various water-soluble salts, including those with monovalent and divalent cations and various anions, can promote micelle formation and contribute to fluid viscosification google.com.

Table 1: Effect of Nonpolar Solvents on Apparent Scission Energy of EHAC Micelles (with KCl)

| Co-solute | Co-solute Concentration | Apparent Scission Energy (kJ/mol) |

| Ethanol | 0 M | 81 ± 8 acs.org |

| Ethanol | 1.3 M | 74 ± 7 acs.org |

| Hexane | ~0.07 M | ~74 acs.org |

| Hexane | >0.07 M | Disruption of rodlike structure acs.org |

Note: Data extracted from rheological studies mentioned in Source acs.org.

Wormlike micellar networks can exhibit branching, which affects their viscoelastic properties. For (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride systems, the salt content, particularly KCl, has been varied to investigate the conditions under which linear micelles transition to branched structures preprints.org. This transition is primarily attributed to the screening of electrostatic interactions between the surfactant head groups, which influences micellar packing and can favor branching points. While the search results confirm the relevance of branching and the influence of salt, detailed molecular mechanisms specifically describing the branching process for this compound were not explicitly provided.

Kinetic Aspects of Micellar Evolution

Micelle formation is a dynamic process involving the continuous association and dissociation of surfactant monomers. The kinetics of micellar evolution can be described by two main relaxation processes: a fast process related to the rapid exchange of surfactant monomers between the micellar and bulk phases, and a slower process associated with the complete dissolution or formation of micelles nih.gov.

The fast process involves the addition or expulsion of single surfactant molecules from existing micelles. This process is typically very rapid, occurring on the microsecond to millisecond timescale. The rate constants for monomer association are often diffusion-controlled, while the rate constants for dissociation depend on the strength of the interactions within the micelle and between the monomer and the solvent.

The slower process, characterized by a slow micellar relaxation time constant (τ₂), relates to changes in the total number of micelles in the solution nih.gov. This involves the complete breakdown of a micelle into monomers or the formation of a new micelle from monomers. This slower process is directly related to micellar stability nih.gov. Theories describing the kinetics of micelle formation and disintegration aim to understand the rates of these association and dissociation steps and how they are influenced by surfactant structure and solution conditions nih.gov.

Studies on the kinetics of micelle formation in cationic surfactant systems often employ techniques like stopped-flow or pressure-jump methods to monitor the relaxation processes. Molecular dynamics simulations can also provide insights into the spontaneous aggregation process and the rates of micelle formation rug.nlcore.ac.uk. For instance, molecular dynamics simulations of dodecylphosphocholine (B1670865) (DPC), a zwitterionic surfactant, showed spontaneous aggregation into micelles at concentrations above the CMC, with aggregation occurring at a relatively constant rate under certain conditions rug.nl. While specific kinetic data for EC 426-210-6 were not found in the provided search results, the general principles of dynamic equilibrium and the fast and slow relaxation processes are expected to apply to its micellization behavior as a cationic surfactant. The rate of aggregation and disintegration for cationic surfactants can be influenced by factors such as alkyl chain length, headgroup structure, counterion type, and temperature nih.gov.

Thermodynamical Considerations of Micellization Processes

The formation of micelles is a spontaneous process above the CMC, indicating that the Gibbs free energy of micellization (ΔGm) is negative. The thermodynamics of micellization are typically described by the changes in enthalpy (ΔHm) and entropy (ΔSm) associated with the transfer of surfactant monomers from the bulk solution to the micellar phase:

ΔGm = ΔHm - TΔSm

where T is the absolute temperature.

For many ionic surfactants, including cationic surfactants, micellization is often found to be an enthalpically unfavorable or only slightly favorable process (ΔHm can be positive, negative, or close to zero) but is strongly driven by a favorable increase in entropy (ΔSm is positive) acs.orgnih.govcore.ac.ukresearchgate.netresearchgate.net. The positive entropy change is primarily attributed to the release of ordered water molecules (hydrophobic hydration shells) surrounding the hydrophobic tails of the surfactant monomers when they aggregate to form the micellar core core.ac.ukresearchgate.netresearchgate.net.

Research on the thermodynamics of micellization for cationic surfactants with varying headgroup structures has shown that the free energy of micellization becomes less negative (micelle formation is less spontaneous) with an increase in the number of headgroups acs.orgnih.gov. Enthalpy and entropy contributions can vary with headgroup structure and temperature acs.orgnih.govresearchgate.net. For example, studies on multiheaded single-chain cationic surfactants revealed exothermic enthalpies (negative ΔHm) and positive entropies (positive ΔSm) of micellization, indicating that the process is driven by both enthalpy and entropy changes, although the spontaneity decreased with more headgroups acs.orgnih.gov.

Factors influencing the thermodynamics of micellization for cationic surfactants include:

Hydrophobic Chain Length: Longer hydrophobic chains generally lead to a more negative ΔGm (more spontaneous micellization) and a lower CMC due to increased hydrophobic interactions core.ac.ukresearchgate.net.

Headgroup Structure: The size, charge distribution, and hydration of the headgroup influence electrostatic repulsion between headgroups in the micelle and interactions with counterions, affecting ΔGm, ΔHm, and ΔSm acs.orgnih.govnih.gov.

Counterion Type: The nature and binding of counterions to the charged headgroups significantly impact micellization thermodynamics by reducing electrostatic repulsion nih.govresearchgate.net. Larger, less hydrated counterions tend to bind more strongly and favor micelle formation at lower concentrations nih.govresearchgate.net.

Temperature: The effect of temperature on CMC and micellization thermodynamics is complex. For many ionic surfactants, the CMC passes through a minimum with increasing temperature, indicating changes in the relative contributions of enthalpy and entropy core.ac.ukresearchgate.net. At lower temperatures, micellization may be more entropy-driven, while at higher temperatures, enthalpy can play a more significant role researchgate.net.

Presence of Additives: The addition of salts, alcohols, or other organic molecules can alter the solvent properties and interactions between surfactant molecules, thereby affecting micellization kinetics and thermodynamics core.ac.ukresearchgate.net.

Rheological Characterization of Z 13 Docosenyl N,n Bis 2 Hydroxyethyl N Methyl Ammonium Chloride Micellar Solutions

Linear Viscoelastic Response of Wormlike Micelles

Wormlike micellar solutions of (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride exhibit characteristic linear viscoelastic behavior, indicative of a temporary network formed by the entangled micelles.

Zero-Shear Viscosity Analysis and Concentration Dependence

The zero-shear viscosity (η₀) of micellar solutions of (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride is highly dependent on the surfactant concentration. As the concentration of the surfactant increases, the micelles grow and entangle, leading to a significant increase in viscosity. google.com Studies have indicated that the increase in viscosity with increasing VES concentration appears to be approximately linear up to a certain concentration, such as 1.5% by weight. google.com The formation of entangled wormlike micelles, which is essential for achieving significant viscosity enhancement, typically occurs above a certain critical surfactant concentration, reported to be around 1 wt % for this compound in appropriate ionic strength aqueous solutions. justia.com

Relaxation Time Spectroscopy and Maxwellian Behavior

Viscoelastic fluids, including wormlike micellar solutions, exhibit characteristic relaxation times that describe the time scale over which stresses dissipate after a deformation is applied. The rheological behavior of many wormlike micellar solutions can often be described by a Maxwell model or a series of Maxwell modes, particularly in the linear viscoelastic regime. This behavior is characterized by a single or dominant relaxation time, representing the average lifetime of the transient network junctions formed by the micellar entanglements.

Although detailed relaxation time spectra or explicit confirmation of Maxwellian behavior with specific data for (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride were not found in the provided search results, the compound is described as a viscoelastic surfactant that forms wormlike micelles, implying the presence of such relaxation phenomena. justia.comgoogle.comgoogle.comgoogle.comgccpo.orgjustia.comgoogle.comscribd.com The viscoelasticity arises from the continuous breaking and reforming of the entangled micellar network.

Elastic Moduli and Network Strength Evaluation

In the linear viscoelastic regime, the elastic properties of a fluid are characterized by the storage modulus (G') and the viscous modulus (G''). G' represents the elastic (solid-like) component of the fluid's response, while G'' represents the viscous (liquid-like) component. For entangled wormlike micellar solutions, at frequencies higher than the reciprocal of the longest relaxation time, G' typically dominates G'', indicating elastic behavior due to the temporary network. At lower frequencies, G'' dominates, reflecting the viscous flow of the disentangling and reforming micelles.

The formation of a "gel" containing entangled wormlike micelles above a certain concentration suggests the development of a measurable elastic modulus, indicative of network strength. justia.com However, specific quantitative values for G' and G'' for (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride micellar solutions were not available in the provided search results. These moduli are key indicators of the strength and dynamics of the transient micellar network.

Non-Linear Rheological Phenomena

Beyond the linear viscoelastic regime, wormlike micellar solutions of (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride exhibit non-linear rheological phenomena when subjected to larger stresses or higher shear rates.

Shear-Thinning and Shear-Thickening Behaviors

A common non-linear behavior observed in wormlike micellar solutions is shear-thinning, where the viscosity decreases with increasing shear rate. researchgate.netviveksharmalab.com This occurs because the entangled wormlike micelles tend to align in the direction of flow under shear, reducing the degree of entanglement and thus the resistance to flow. (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride, being a VES that forms wormlike micelles, is expected to exhibit shear-thinning behavior. justia.comgoogle.comgoogle.comgoogle.comgccpo.orgjustia.comgoogle.comscribd.com

Shear-thickening, an increase in viscosity with increasing shear rate, can also occur in some wormlike micellar systems, often at higher shear rates, and may be related to shear-induced structures or micellar branching. However, shear-thickening was not explicitly mentioned for this specific compound in the provided search results.

Shear-Induced Micellar Alignment and Anisotropy

The shear-thinning behavior is directly linked to the shear-induced alignment of the wormlike micelles. Under shear flow, the randomly oriented and entangled micelles become increasingly aligned in the direction of the applied shear stress. This alignment leads to structural anisotropy within the fluid. researchgate.netscience.gov

While the provided sources describe the compound as forming wormlike micelles and being a VES, detailed experimental data specifically demonstrating shear-induced micellar alignment and quantifying the resulting anisotropy for (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride were not included in the snippets. Techniques such as birefringence or small-angle scattering under shear are typically used to study these phenomena.

Elongational Rheology and Filament Thinning Dynamics

Information specifically detailing the elongational rheology and filament thinning dynamics of (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride micellar solutions is limited within the provided search results.

Flow-Induced Structural Transformations

In aqueous solutions with appropriate ionic strength, such as those containing KCl or NH4Cl, (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride can form a gel comprising entangled worm-like micelles at surfactant concentrations exceeding approximately 1 wt %. justia.com. These worm-like micelles are capable of collapsing to form spherical micelles under certain conditions, such as the presence of hydrocarbons or high shear rates google.comjustia.com. This transformation in micellar structure from an entangled network of worm-like micelles to less viscous spherical micelles is a significant flow-induced structural change that directly impacts the rheological properties of the fluid google.comjustia.com. The aggregation structure of micelles, such as the transition between spherical, cylindrical, or worm-like forms, is understood to determine the viscosity and rheological behavior of the fluid google.com. Cylindrical or worm-like micelles that undergo one-dimensional growth are believed to contribute to higher viscosity compared to other micellar structures google.com.

Environmental Factor Modulations of Rheological Properties

The rheological properties of viscoelastic surfactant solutions, including those containing (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride, can be influenced by environmental factors such as temperature and pH.

Temperature Dependence of Viscoelasticity

Temperature is known to affect the behavior of micelles and thus the viscoelasticity of surfactant solutions. While a specific table showing the viscosity of (Z)-13-Docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium Chloride versus temperature was mentioned in one source, the detailed data was not accessible google.com. However, the utility of these fluids over broad ranges of temperature is indicated google.com. General studies on the temperature dependence of micelle aggregation numbers for various surfactants (though not specifically EC 426-210-6) show that for ionic and zwitterionic surfactants, the aggregation number can decrease with increasing temperature researchgate.net.

Interactions with Polymeric Systems and Network Formation

Synergistic Effects in Polymer-Surfactant Mixtures

The combination of polymers and surfactants like EC 426-210-6 can lead to synergistic effects, where the properties of the mixture are superior to the sum of the individual components. In polymer-surfactant systems, synergy can manifest in enhanced thickening efficiency, altered self-assembly structures, and improved stability rsc.orgnih.govntu.edu.sg. Research involving erucyl bis(hydroxyethyl)methylammonium chloride (a synonym for EC 426-210-6) and poly(vinyl alcohol) (PVA) has shown that the presence of residual acetate (B1210297) groups in PVA can significantly reduce the viscosity of the mixed system, indicating a synergistic influence on rheological properties jinr.runih.gov. Conversely, removing these groups can lead to a dramatic increase in viscosity, highlighting the subtle chemical factors that govern these synergistic effects jinr.runih.gov. Synergism in polymer-surfactant mixtures can arise from various factors, including co-micellization, polymer-induced micelle formation, and the creation of extended network structures through associative interactions rushim.ru.

Formation of Dual Semi-Interpenetrating Polymer-Micellar Networks

Interactions between polymers and surfactants such as EC 426-210-6 can result in the formation of dual semi-interpenetrating polymer-micellar networks jinr.runih.gov. A semi-interpenetrating polymer network (semi-IPN) is a polymer comprising one or more polymer networks and one or more linear or branched polymers characterized by molecular-scale penetration iupac.org. In dual semi-interpenetrating polymer-micellar networks, entangled polymer chains coexist and interact with supramolecular structures formed by the surfactant, such as wormlike micelles jinr.runih.gov. These networks combine characteristics of both polymer and surfactant-based fluids, offering unique rheological properties jinr.runih.gov. Studies using erucyl bis(hydroxyethyl)methylammonium chloride and PVA have revealed the formation of such entangled semi-interpenetrating networks, particularly when fully hydrolyzed PVA is mixed with wormlike micelles nih.gov. The formation and properties of these networks are highly dependent on the specific interactions between the polymer and the surfactant jinr.runih.gov.

Mechanisms of Polymer-Micelle Association

The association between polymers and surfactant micelles like those formed by EC 426-210-6 is driven by a combination of intermolecular forces. Understanding these mechanisms is crucial for controlling the formation and properties of the resulting networks.

Hydrophobic Interactions and Micellar Cross-Linking

Hydrophobic interactions play a significant role in the association between polymers and surfactant micelles, particularly when polymers contain hydrophobic domains or the surfactant molecules expose their hydrophobic tails rushim.runih.govmdpi.comnih.govmdpi.comrsc.org. In polymer-surfactant systems, hydrophobic interactions can lead to the adsorption of polymer segments onto the micellar surface or the incorporation of surfactant micelles into hydrophobic regions of the polymer rushim.ru. This can effectively lead to "micellar cross-linking," where micelles act as junction points connecting different polymer chains or segments nih.govresearchgate.netnih.gov. This physical cross-linking mechanism contributes to the formation of transient or semi-permanent networks, influencing the viscosity and viscoelasticity of the mixture nih.gov. The stability of these micellar cross-linked structures can be influenced by factors such as surfactant concentration, polymer concentration, temperature, and the presence of other additives nih.govresearchgate.net.

Influence of Polymer Architecture and Chemical Composition on Network Properties

The architecture and chemical composition of the polymer significantly influence its interactions with surfactants like EC 426-210-6 and, consequently, the properties of the resulting networks nih.govmdpi.com. The presence of specific functional groups, the balance between hydrophilic and hydrophobic segments, the molecular weight, and the topology of the polymer chains (e.g., linear, branched, block copolymer) all play a crucial role nih.govmdpi.com. For instance, the presence of a small number of residual acetate groups in PVA has been shown to drastically affect its interactions with erucyl bis(hydroxyethyl)methylammonium chloride micelles, leading to reduced viscosity compared to fully hydrolyzed PVA jinr.runih.gov. This highlights how subtle changes in polymer composition can have a profound impact on the macroscopic properties of the polymer-surfactant mixture jinr.runih.gov. Similarly, the architecture of block copolymers can be designed to promote specific interactions and control the formation and stability of polymeric micelles and their interactions with other components nih.govacs.org.

Responsive Viscoelasticity in Polymer-Micellar Hybrid Systems

Polymer-micellar hybrid systems formed with surfactants like EC 426-210-6 can exhibit responsive viscoelasticity, meaning their rheological properties can change in response to external stimuli such as temperature, pH, or shear stress nih.govnih.govnih.gov. The dynamic nature of the interactions between the polymer and the surfactant micelles allows for the formation of transient networks that can break and reform under stress, leading to unique viscoelastic behaviors nih.gov. In the case of erucyl bis(hydroxyethyl)methylammonium chloride and PVA, the viscoelastic properties of the mixture are highly dependent on factors like pH and the presence of residual acetate groups in PVA, demonstrating a clear responsive behavior jinr.runih.gov. At pH values higher than 7, where residual acetate groups are removed by hydrolysis, a significant increase in viscosity and pronounced viscoelastic properties are observed due to the growth of wormlike micelles and the formation of an entangled network jinr.runih.gov. This responsiveness makes these hybrid systems promising for applications requiring on-demand changes in viscosity or injectability, such as in enhanced oil recovery jinr.runih.gov.

Interactions with Nanoparticles and Colloidal Systems

Modulation of Micellar Structure and Rheology by Nanoparticles

The introduction of nanoparticles into solutions of EHAC can significantly modulate the structure of its wormlike micelles and, consequently, the rheological properties of the fluid. Wormlike micelles are elongated, flexible aggregates of surfactant molecules that can entangle to form a transient network, imparting viscoelastic properties to the solution.

Research has shown that the incorporation of negatively charged magnetic Fe3O4 nanoparticles into cationic EHAC wormlike micellar systems serves to create physical crosslinks between the micelles. aip.org This crosslinking effect leads to a notable increase in the viscosity, the plateau modulus, and the relaxation time of the micellar system. aip.org The nanoparticles act as junction points, enhancing the entanglement and connectivity of the micellar network. aip.orgscholaris.ca

Computer simulations of solutions containing 8% by weight of EHAC have been employed to study the dynamic and rheological properties of its wormlike micelles. researchgate.net These simulations, which model the system at a coarse-grained level, have provided insights into the behavior of these systems both at equilibrium and under shear flow. The simulations account for the specific mechanical properties of the individual wormlike micelles, such as their persistence length, diameter, and elastic modulus, which are determined from more detailed atomistic molecular dynamics simulations. researchgate.net The scission energy of the micelles is a critical parameter in these simulations, with different values leading to either unentangled or entangled wormlike micelles. researchgate.net

Under shear flow, these simulations have revealed a decrease in the average contour length of the micelles and an increase in their average breaking rate as the shear rate increases. researchgate.net At high shear rates, a steady-state shear stress that is proportional to the shear rate to the power of one-third has been observed, a finding that has been corroborated by experimental measurements of EHAC in a parallel-plate geometry. researchgate.net

Below is a data table summarizing the impact of nanoparticle addition on the rheological properties of EHAC solutions as described in the literature.

| Rheological Parameter | Effect of Nanoparticle Addition | Reference |

| Zero-Shear Viscosity | Increased | aip.org |

| Plateau Modulus | Increased | aip.org |

| Relaxation Time | Increased | aip.org |

Adsorption Behavior of Surfactant Molecules on Particle Surfaces

The interaction between the cationic EHAC surfactant molecules and negatively charged nanoparticles is primarily driven by electrostatic attraction. The positively charged headgroups of the EHAC molecules are attracted to the negatively charged surfaces of nanoparticles, such as silica (B1680970) or Fe3O4. aip.orgnih.gov This adsorption is a key factor in the modification of the micellar network.

The adsorption of cationic surfactants onto negatively charged surfaces can lead to a modification of the particle's surface properties, including its wettability and colloidal stability. nih.gov Initially, surfactant molecules adsorb as a monolayer. As the surfactant concentration increases, a bilayer can form due to hydrophobic interactions between the alkyl chains of the adsorbed and free surfactant molecules. nih.gov This process can lead to a charge inversion on the nanoparticle surface, from negative to positive. nih.gov

In the context of EHAC and Fe3O4 nanoparticles, the adsorption of the cationic surfactant headgroups onto the negatively charged particle surface facilitates the role of these particles as crosslinking agents within the micellar network. aip.org The long erucyl chains of the EHAC molecules would then be oriented towards the bulk solution, allowing them to interact with and become incorporated into the wormlike micelles.

Impact of Particle Surface Charge and Shape on Micellar Networks

The surface charge of the nanoparticles plays a critical role in their interaction with the EHAC micellar network. For the cationic EHAC surfactant, a strong interaction is observed with negatively charged nanoparticles due to electrostatic attraction. aip.org This attraction is the basis for the formation of nanoparticle-micelle junctions that enhance the viscoelasticity of the solution. aip.org Conversely, positively charged nanoparticles would be expected to exhibit repulsive interactions with the cationic EHAC micelles, leading to a less pronounced or even a disruptive effect on the micellar network.

While specific studies on the effect of nanoparticle shape on EHAC micellar networks are not detailed in the provided search results, general principles from studies on other wormlike micellar systems can be inferred. The shape of the nanoparticle can influence the geometry of the micelle-nanoparticle junctions. For instance, spherical nanoparticles can act as point-like crosslinkers, whereas rod-shaped nanoparticles or nanotubes could potentially align with the wormlike micelles, leading to a different type of network reinforcement. The introduction of nanoparticles, regardless of their specific characteristics, can lead to non-Maxwellian behavior in the linear viscoelasticity of wormlike micelle solutions, which is attributed to a broadening of the spectrum of relaxation times. wpmucdn.com

The following table summarizes the expected impact of particle surface charge on the interaction with EHAC micellar networks.

| Particle Surface Charge | Expected Interaction with Cationic EHAC Micelles | Impact on Micellar Network |

| Negative | Attractive (Electrostatic) | Reinforcement, crosslinking, increased viscoelasticity |

| Neutral | Weak (van der Waals, hydrophobic) | Minor modification |

| Positive | Repulsive (Electrostatic) | Disruption, potential decrease in viscoelasticity |

Advanced Characterization Techniques in Micellar Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in providing detailed information about the molecular environment and dynamics within micellar systems.

Nuclear Magnetic Resonance (NMR) Diffusometry and Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. mdpi.comwikipedia.orgacs.org In the context of micellar research, NMR can provide insights into the aggregation behavior of surfactants, the structure of the micellar core and corona, and the solubilization of guest molecules.

One- and two-dimensional NMR techniques can be employed to elucidate the precise molecular structure and identify different chemical environments within the micelle. mdpi.com For a compound like [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium, NMR could be used to study the conformation of the hydrophobic alkyl chain and the hydrophilic headgroup within the micellar structure.

NMR diffusometry, also known as Pulsed-Field Gradient (PFG) NMR, is particularly valuable for studying micellar systems. By measuring the diffusion coefficients of the surfactant molecules, it is possible to distinguish between free monomers and those aggregated into micelles. This allows for the determination of the critical micelle concentration (CMC) and the size of the micelles.

Hypothetical Research Findings for EC 426-210-6 using NMR:

| Parameter | Potential Information from NMR |

| Critical Micelle Concentration (CMC) | Determined by monitoring changes in chemical shifts or diffusion coefficients as a function of concentration. |

| Micelle Size and Aggregation Number | Estimated from diffusion coefficient measurements using the Stokes-Einstein equation. |

| Molecular Conformation | 2D NMR techniques like NOESY could reveal the spatial proximity of different parts of the surfactant molecule within the micelle. |

| Solubilization Locus | Changes in the chemical shifts of a guest molecule upon incorporation into the micelles can indicate its location within the core or corona. |

Scattering Techniques for Microstructural Analysis

Scattering techniques are fundamental for determining the size, shape, and internal structure of micelles in their native solution state.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on the nanometer to micrometer scale. ga.gov.aubnc.hu It is particularly well-suited for the study of soft matter, including micellar solutions. bnc.hu The key advantage of SANS is the ability to use contrast variation by isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different components of the system. bnc.hu

In the study of [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium micelles, SANS could provide detailed information on:

Micelle Shape and Size: By analyzing the scattering pattern, one can determine if the micelles are spherical, ellipsoidal, cylindrical, or have more complex morphologies.

Aggregation Number: The intensity of the scattered neutrons is proportional to the number of surfactant molecules per micelle.

Core and Corona Dimensions: Through contrast matching experiments, where the scattering length density of the solvent is matched to that of either the hydrophobic core or the hydrophilic corona, the dimensions of these domains can be precisely determined.

Inter-micellar Interactions: At higher concentrations, the scattering pattern is influenced by interactions between micelles, providing information on the forces between them.

Hypothetical SANS Data Analysis for EC 426-210-6 Micelles:

| Parameter | Information from SANS Analysis |

| Radius of Gyration (Rg) | Provides an overall measure of the micelle size. |

| Scattering Form Factor, P(q) | Describes the shape of the individual micelles. |

| Structure Factor, S(q) | Describes the interactions between micelles. |

| Core Radius and Corona Thickness | Determined through model fitting of contrast variation data. |

Small-Angle X-ray Scattering (SAXS)

For [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium, SAXS measurements would be valuable for determining:

The dimensions of the micelles, such as the radius of spherical micelles or the length and cross-sectional radius of cylindrical micelles.

Changes in micellar structure as a function of concentration, temperature, or the addition of salts or other additives.

Small-Angle Light Scattering (SALS) under Flow

Small-Angle Light Scattering (SALS) is used to investigate larger-scale structures and their orientation, often under the influence of an external field such as shear flow. scielo.organton-paar.com While individual micelles are typically too small to be studied by SALS, this technique becomes relevant for more complex, larger-scale structures that can form in surfactant solutions, such as shear-induced structures or liquid crystalline phases.

If solutions of [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium were to form larger aggregates or ordered phases under flow, SALS could be used to study their alignment and deformation, providing insights into the rheological properties of the system. anton-paar.com

Electron Microscopy for Direct Visualization

Electron microscopy techniques offer the unique advantage of providing direct visual images of nanoscale structures, including micelles. nih.govnih.gov

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) can be used to visualize individual micelles, although sample preparation can be challenging. acs.org Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a particularly powerful variant where the sample is flash-frozen in a vitrified state, preserving the native structure of the micelles in solution. This allows for direct observation of their size, shape, and morphology.

For [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium, cryo-TEM could provide direct visual confirmation of the micellar shapes inferred from scattering data and reveal the presence of different coexisting morphologies.

Table of Compound Names:

| EC Number | CAS Number | IUPAC Name |

| 426-210-6 | 120086-58-0 | [(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium |

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

No Cryo-TEM studies detailing the morphology, size, or shape of micelles formed by (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride were found. This technique would typically provide direct visualization of the micellar aggregates in their native, hydrated state.

Rheological Instrumentation and Methodologies

Steady and Dynamic Rheometry

Information regarding the flow behavior, viscosity, and viscoelastic properties of micellar solutions of this compound is not available. Such studies would be crucial for understanding the macroscopic properties and potential applications of these systems.

Capillary Breakup Extensional Rheometry (CaBER)

No research could be located that employed CaBER to investigate the extensional rheology of micellar solutions containing (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride. This technique is valuable for characterizing the response of complex fluids to stretching flows.

Other Advanced Analytical Approaches (e.g., Potentiometric pH Titration for Ionization Studies)

There is no available data from potentiometric pH titration studies for determining the ionization behavior, such as the pKa, of the head group of this compound within a micellar environment. These studies are essential for understanding the surface chemistry of the micelles.

Theoretical and Computational Modeling of Micellar Behavior

Application of Packing Parameter Models for Micelle Architecture Prediction

The critical packing parameter (P) is a foundational concept in predicting the geometry of self-assembled surfactant structures. It is defined by the equation:

P = v / (a₀ * lₑ)

where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the micelle-water interface, and lₑ is the effective length of the hydrophobic tail. The predicted micelle architecture varies with the value of P:

| Packing Parameter (P) | Micellar Geometry |

| P < 1/3 | Spherical micelles |

| 1/3 < P < 1/2 | Cylindrical or wormlike micelles |

| 1/2 < P < 1 | Vesicles or bilayers |

| P > 1 | Inverted structures |

For (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride, the large volume of the C22 erucyl chain significantly increases the value of v. Concurrently, the electrostatic repulsion between the cationic quaternary ammonium (B1175870) headgroups, although screened by counterions (chloride), and the steric hindrance from the two hydroxyethyl (B10761427) groups, define the optimal headgroup area a₀. The combination of a large v and a moderately sized a₀ typically results in a packing parameter between 1/3 and 1/2, which strongly favors the formation of cylindrical or wormlike micelles over simple spherical micelles. This theoretical prediction is consistent with experimental observations for similar long-chain cationic surfactants, which often exhibit viscoelastic properties characteristic of entangled wormlike micellar networks.

Network Models for Entangled Wormlike Micelles

Experimental evidence for surfactants structurally similar to EC 426-210-6, such as erucyl bis(hydroxyethyl)methylammonium chloride, indicates the formation of giant wormlike micelles that can entangle to form a transient network, imparting significant viscoelasticity to the solution. The rheological behavior of these entangled systems can be described by network models, which often draw analogies to polymer solutions.

A key model in this context is the Cates model for "living polymers," which accounts for the continuous breaking and reforming of the micellar chains. This dynamic equilibrium introduces a new relaxation pathway, known as scission-recombination, in addition to the reptation (snake-like diffusion) mechanism seen in conventional polymers.

The rheological response is often characterized by the Maxwell model, which describes a material with a single stress relaxation time (τ). For entangled wormlike micelles, this relaxation time is a combination of the reptation time (τ_rep) and the micelle breaking time (τ_break).

In the fast-breaking limit (τ_break << τ_rep), stress is primarily relaxed by micelle scission, and the system can be described by a single relaxation time. This often leads to a near-perfect Maxwellian behavior, which can be visualized in a Cole-Cole plot (a plot of the imaginary part of the complex viscosity against the real part) as a semicircle. For long-chain surfactants like the one , which form very long and entangled micelles, this model provides a robust framework for interpreting their viscoelastic properties.

Molecular Dynamics Simulations in Surfactant Systems

While specific molecular dynamics (MD) simulations for (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride are not widely published, MD simulations of other quaternary ammonium salt surfactants have provided valuable atomic-level insights into micellar formation and dynamics.

These simulations can model the aggregation of surfactant monomers into micelles, revealing details about:

Micellar Core and Corona: The hydrophobic erucyl chains would form a disordered, fluid-like core, while the hydrophilic N,N-bis(2-hydroxyethyl)-N-methyl-ammonium headgroups and associated chloride counterions would form the outer corona, interacting with water molecules.

Counterion Binding: MD simulations can quantify the degree of chloride counterion binding to the micellar surface. This binding is crucial as it screens the electrostatic repulsion between the cationic headgroups, reducing the effective headgroup area (a₀) and promoting the growth from spherical to cylindrical micelles.

Water Penetration: Simulations can illustrate the extent to which water molecules penetrate the palisade layer of the micelle, just below the headgroups. This has implications for the micelle's stability and its ability to solubilize other molecules.

By employing coarse-grained models, researchers can simulate larger systems over longer timescales to observe the formation of elongated, wormlike micelles and their subsequent entanglement, providing a computational bridge between molecular structure and macroscopic rheological behavior.

Development of Predictive Models for Rheological Properties

Predictive models for the rheological properties of solutions containing EC 426-210-6 focus on linking surfactant concentration, salt concentration, and temperature to macroscopic properties like zero-shear viscosity (η₀) and elastic modulus (G₀).

For systems dominated by wormlike micelles, the zero-shear viscosity often shows a non-monotonic dependence on salt or surfactant concentration. Initially, viscosity increases sharply as micelles grow in length and begin to entangle. A peak in viscosity is often observed, which can sometimes be followed by a decrease. This decrease can be attributed to the formation of branched micellar structures or other network-related changes that introduce new stress relaxation pathways.

Predictive frameworks often combine elements of polymer physics and reaction kinetics. For instance, the viscosity (η₀) and relaxation time (τ) can be related to the average contour length of the micelles, which in turn is a function of thermodynamic parameters that can be influenced by temperature and salt concentration.

A simplified scaling relationship for the zero-shear viscosity in the entangled regime is often given by:

η₀ ~ c^(α)

where c is the surfactant concentration and the exponent α can be predicted by theory, often being in the range of 3.5-5.0 for neutral polymers, but can vary for dynamic wormlike micellar systems. These models are crucial for formulating products with desired flow characteristics, as the viscoelasticity of solutions of (Z)-1-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride can be finely tuned.

Compound Names

| EC Number | Chemical Name | Common Name |

| 426-210-6 | (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride | Erucyl bis(hydroxyethyl)methylammonium chloride |

Synthetic Strategies for Amphiphilic Quaternary Ammonium Compounds

General Approaches for Cationic Surfactant Synthesis in Research Contexts

The synthesis of cationic surfactants, particularly those with quaternary ammonium (B1175870) head groups, is a well-established field with diverse applications in biotechnology and materials science. nih.govnih.gov A primary and widely documented method for preparing quaternary ammonium compounds is the alkylation of tertiary amines, a process often referred to as quaternization. wikipedia.org This reaction involves treating a tertiary amine with an alkyl halide.

In the broader research context, the design of novel cationic surfactants often focuses on enhancing their biocompatibility and biodegradability to mitigate environmental concerns. nih.govjst.go.jp One strategy involves incorporating natural moieties such as amino acids, peptides, or sugars into the surfactant structure. nih.govresearchgate.net For instance, surfactant-like pseudopeptides can be synthesized, which are composed of hydrophilic head groups derived from amino acid residues and a hydrophobic tail. nih.gov Another approach is the introduction of cleavable linkages, such as ester or carbonate groups, into the molecule. jst.go.jpsemanticscholar.org These cleavable surfactants can be broken down into less harmful components, thus improving their environmental profile. jst.go.jp

Gemini (B1671429) surfactants, which consist of two monomeric surfactant units linked by a spacer, represent another important class of cationic surfactants. dntb.gov.uajst.go.jp Their synthesis has been extensively investigated, and they often exhibit superior surface properties and broader biocidal activity compared to their monomeric counterparts. nih.gov The synthesis of these complex structures requires specific strategies to link the two amphiphilic units.

The table below summarizes various general synthetic approaches for cationic surfactants found in research literature.

| Synthetic Approach | Description | Key Features | Representative Compound Classes |

| Quaternization of Tertiary Amines | The reaction of a tertiary amine with an alkylating agent (e.g., alkyl halide) to form a quaternary ammonium salt. wikipedia.org | A fundamental and widely used method. | Simple alkyl quaternary ammonium salts, Benzalkonium chlorides. |

| Incorporation of Natural Moieties | Integrating components like amino acids, sugars, or peptides into the surfactant structure. nih.govresearchgate.net | Aims to improve biocompatibility and reduce toxicity. | Lipoaminoacids, Glycolipid-based surfactants. |

| Introduction of Cleavable Linkages | Synthesizing surfactants with hydrolyzable bonds such as esters or carbonates. jst.go.jpsemanticscholar.org | Enhances biodegradability and environmental friendliness. | Cleavable ester- or carbonate-containing QACs. |

| Synthesis of Gemini Surfactants | Linking two monomeric surfactant molecules with a spacer group. dntb.gov.uajst.go.jp | Often results in lower critical micelle concentrations and enhanced surface activity. | Bis-quaternary ammonium compounds. |

| Polymerization of QAC Monomers | Creating polymeric structures where the quaternary ammonium group is part of the repeating unit. nih.govacs.org | Leads to materials with applications as coagulants and antimicrobial surfaces. | Poly(diallyldimethylammonium chloride) (polyDADMAC). |

Targeted Synthesis of Unsaturated Long-Chain Quaternary Ammonium Salts

The targeted synthesis of a specific unsaturated long-chain quaternary ammonium salt like (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride involves a multi-step process. A general and effective method for preparing unsaturated quaternary ammonium salts is through the quaternization of an unsaturated tertiary amine with a suitable alkylating agent. google.com

For the synthesis of the target compound, a plausible synthetic route would involve the following key steps:

Formation of the Tertiary Amine Intermediate : The first step would be the synthesis of the tertiary amine, N-((Z)-docos-13-en-1-yl)-N-methylethane-1,2-diol. This could be achieved by reacting (Z)-docos-13-en-1-amine with two equivalents of ethylene (B1197577) oxide, followed by methylation of the resulting secondary amine. Alternatively, (Z)-docos-13-en-1-yl chloride could be reacted with N-methyldiethanolamine.

Quaternization : The resulting tertiary amine would then be quaternized using an appropriate methylating agent. While various alkylating agents can be used, methyl chloride is a common choice for introducing a methyl group to form the quaternary ammonium chloride. The reaction is typically carried out in a suitable solvent.

The reaction conditions for the quaternization step, such as temperature and concentration, are crucial to control to ensure a high yield and prevent unwanted side reactions or precipitation of the product. google.com A process for preparing unsaturated quaternary ammonium salts has been described where the reaction is carried out in an aqueous medium at a high concentration of the unsaturated tertiary amine. google.com The temperature is carefully controlled to prevent the crystallization of the product during the reaction. google.com

The table below outlines a hypothetical targeted synthesis for (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride.

| Reaction Step | Reactants | Product | General Conditions |

| 1. Tertiary Amine Synthesis (Example Pathway) | (Z)-docos-13-en-1-amine, Ethylene oxide, Methylating agent (e.g., formaldehyde/formic acid) | N-((Z)-docos-13-en-1-yl)-N-methylethane-1,2-diol | Stepwise reaction, controlled stoichiometry. |

| 2. Quaternization | N-((Z)-docos-13-en-1-yl)-N-methylethane-1,2-diol, Methyl chloride | (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride | Reaction in a suitable solvent, temperature control to maintain solubility. google.com |

Methodologies for Structural Modification and Derivatization

The structural modification and derivatization of quaternary ammonium compounds are key strategies to fine-tune their properties for specific applications, such as enhancing antimicrobial activity, improving biodegradability, or altering their self-assembly behavior. nih.govnih.gov

One common approach to structural modification is to alter the length and nature of the alkyl chains attached to the nitrogen atom. mdpi.com For instance, increasing the length of the hydrophobic alkyl chain can influence the compound's surface activity and antimicrobial efficacy. The introduction of unsaturation or branching in the alkyl chains can also significantly impact these properties.

Another important derivatization strategy involves modifying the head group of the quaternary ammonium salt. This can include the introduction of additional functional groups, such as hydroxyl or ether moieties, to alter the compound's hydrophilicity and interaction with surfaces. The synthesis of multi-headed cationic surfactants, where more than one quaternary ammonium group is present in the molecule, is a more advanced modification that can lead to enhanced performance. mdpi.com

Derivatization can also be used to attach the quaternary ammonium salt to other molecules or surfaces. For example, peptides can be derivatized with quaternary ammonium salts to improve their detection in mass spectrometry. researchgate.netresearchgate.net This involves conjugating the QAC to the N-terminus of the peptide. Similarly, quaternary ammonium groups can be grafted onto polymer backbones to create antimicrobial surfaces or materials with specific interfacial properties. nih.gov

The following table summarizes various methodologies for the structural modification and derivatization of quaternary ammonium compounds.

| Modification/Derivatization Strategy | Description | Purpose/Effect | Examples |

| Alkyl Chain Modification | Altering the length, branching, or degree of unsaturation of the hydrophobic tails. mdpi.com | To optimize surface activity, antimicrobial efficacy, and biodegradability. | Synthesis of QACs with varying alkyl chain lengths (e.g., C12, C14, C16). |

| Head Group Modification | Introducing different functional groups to the hydrophilic head. | To change hydrophilicity, charge density, and specific interactions. | Synthesis of multi-headed QACs, introduction of hydroxyl or ether groups. mdpi.com |

| Counter-ion Exchange | Replacing the original anion (e.g., chloride) with other anions. | To modify solubility, stability, and biological activity. | Ion exchange chromatography to replace chloride with bromide or acetate (B1210297). |

| Polymer Functionalization | Covalently attaching QACs to a polymer backbone. nih.govacs.org | To create materials with permanent antimicrobial properties or specific surface characteristics. | Grafting of QACs onto cellulose or synthetic polymers. |

| Conjugation to Biomolecules | Linking QACs to peptides, proteins, or other biological molecules. researchgate.netresearchgate.net | To enhance detection, alter biological activity, or improve delivery. | Derivatization of peptides with QACs for mass spectrometry analysis. |

Emerging Research Directions and Future Perspectives

Exploration of Complex Micellar Geometries and Hierarchical Assemblies

The dual-chain structure of N,N,N-trimethyl-2,3-bis(stearoyloxy)propylammonium chloride is analogous to that of gemini (B1671429) surfactants, which are known for their superior aggregation properties compared to single-chain counterparts. This structural feature is a strong indicator that its self-assembly is not limited to simple spherical micelles. Future research is poised to explore the formation of more complex and functional geometries.

By manipulating parameters such as concentration, temperature, ionic strength, and the presence of co-solutes, it is anticipated that this surfactant can form a range of micellar structures. These may include elongated, wormlike micelles, which can entangle to form viscoelastic networks, as well as vesicles and lamellar phases. The formation of these non-spherical aggregates is governed by the surfactant's packing parameter, and the twin-tail structure of this molecule is expected to significantly favor lower curvature, promoting the growth of micelles into larger, more complex assemblies.

Hierarchical assemblies, where primary micellar structures organize into even more complex superstructures, represent another exciting avenue. Understanding and controlling this multi-level organization is key to designing materials with precisely tailored macroscopic properties, from gels with tunable rheology to ordered templates for nanomaterial synthesis.

Table 1: Potential Micellar Geometries and Influencing Factors

| Micellar Geometry | Favored by | Potential Application |

|---|---|---|

| Spherical Micelles | Low concentration, high temperature | Solubilization, catalysis |

| Wormlike Micelles | Higher concentration, salt addition | Rheology modification, personal care |

| Vesicles/Liposomes | Specific concentration ranges, co-surfactants | Drug delivery, encapsulation |

Advanced Characterization Techniques for Dynamic Micellar Processes

The functionality of surfactant systems is often dictated by the dynamics of micellar processes, including the rate of micelle formation and dissolution, and the exchange of surfactant monomers between micelles and the bulk solution. A deeper understanding of these kinetic aspects for N,N,N-trimethyl-2,3-bis(stearoyloxy)propylammonium chloride is essential for its application in dynamic formulations.

Advanced characterization techniques are critical to elucidating these processes. Dynamic Nuclear Magnetic Resonance (DNMR) methods, for example, can be employed to measure the kinetic parameters of molecular exchange between the bulk solution and the micellar state. aip.org Such studies can reveal the residence time of a surfactant monomer within a micelle and the energy barriers for entry and exit, which are crucial for applications in controlled release and dynamic emulsions.

Other powerful techniques include time-resolved fluorescence quenching (TRFQ) and electron paramagnetic resonance (EPR), which can provide detailed information about the micellar microenvironment, size, and aggregation numbers. csun.edu The application of these advanced methods will be instrumental in building a comprehensive picture of the dynamic behavior of this twin-tailed surfactant.

Table 2: Characterization Techniques for Dynamic Micellar Systems

| Technique | Information Obtained | Relevance |

|---|---|---|

| Dynamic NMR (DNMR) | Monomer exchange kinetics, residence times | Understanding formulation stability and release |

| Time-Resolved Fluorescence | Micelle aggregation number, micro-polarity | Characterizing the micellar core environment |

| Electron Paramagnetic Resonance (EPR) | Micellar microviscosity, counterion binding | Probing the micelle-water interface |

Development of Novel Stimuli-Responsive Micellar Systems

Stimuli-responsive materials, which undergo significant changes in their properties in response to external triggers, are at the forefront of materials science. The chemical structure of N,N,N-trimethyl-2,3-bis(stearoyloxy)propylammonium chloride contains ester linkages, which are susceptible to hydrolysis. This inherent feature makes it a prime candidate for the development of pH-responsive micellar systems.

Under acidic or basic conditions, the ester bonds can be cleaved, leading to the breakdown of the surfactant molecule itself. This would cause a disassembly of the micellar structures, resulting in a dramatic change in the solution's properties, such as a loss of viscosity or the release of an encapsulated agent. This mechanism could be harnessed for applications in drug delivery, where a change in pH in the target environment triggers the release of a therapeutic payload. nih.gov

Beyond pH, responsiveness to other stimuli such as temperature could also be explored. The phase behavior of surfactants is often temperature-dependent, and by carefully designing formulations, systems could be created that assemble or disassemble at specific physiological or externally applied temperatures.

Integration with Machine Learning and AI in Materials Discovery

The design and optimization of surfactant formulations is a complex, multi-parameter challenge. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm to accelerate this process. encyclopedia.pub By training algorithms on existing datasets of surfactant properties and behaviors, ML models can predict key parameters for new molecules like N,N,N-trimethyl-2,3-bis(stearoyloxy)propylammonium chloride.

For instance, quantitative structure-property relationship (QSPR) models can be developed to predict the critical micelle concentration (CMC) or the phase behavior of this surfactant under various conditions, reducing the need for extensive experimental screening. scienomics.com AI can also be used to optimize complex formulations by exploring vast parameter spaces to identify compositions with desired rheological or stability profiles. encyclopedia.pub

This data-driven approach has the potential to significantly speed up the development cycle for new applications, enabling a more rapid transition from molecular concept to functional material. aip.org

Table 3: Applications of AI/ML in Surfactant Science

| AI/ML Application | Description | Benefit |

|---|---|---|

| QSPR Modeling | Predicts properties (e.g., CMC, surface tension) from molecular structure. scienomics.com | Reduces experimental screening time. |

| Phase Diagram Prediction | Models the self-assembly behavior as a function of temperature and composition. nih.gov | Accelerates formulation design. |

| Formulation Optimization | Uses algorithms to find optimal compositions for desired properties. | Enhances product performance. |

Fundamental Understanding of Microstructural-Rheological Relationships

The ability of a surfactant solution to modify flow behavior (rheology) is directly linked to its underlying microstructure. For surfactants like N,N,N-trimethyl-2,3-bis(stearoyloxy)propylammonium chloride, which have the potential to form wormlike micelles, the relationship between microstructure and rheology is particularly rich and complex.

Future research will focus on establishing a fundamental understanding of how changes in micellar length, flexibility, and branching influence the macroscopic viscoelastic properties of the solution. Gemini surfactants are excellent models for studying these relationships, as they readily form entangled networks that exhibit fascinating rheological behaviors. rsc.org

Techniques that combine rheological measurements with in-situ structural probes, such as Rheo-Small Angle Neutron Scattering (Rheo-SANS), are invaluable in this pursuit. These methods allow for the direct observation of how micellar structures align and deform under shear flow. cornell.edu A thorough understanding of these structure-property relationships is crucial for designing effective rheology modifiers for a wide range of industrial and consumer products. researchgate.nettandfonline.com

Table 4: Correlation of Micellar Microstructure and Rheological Behavior

| Microstructural Feature | Observed Rheological Behavior |

|---|---|

| Dilute spherical micelles | Newtonian, low viscosity |

| Semi-dilute wormlike micelles | Shear thinning, viscoelastic |

| Entangled wormlike micelles | High zero-shear viscosity, pronounced viscoelasticity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.